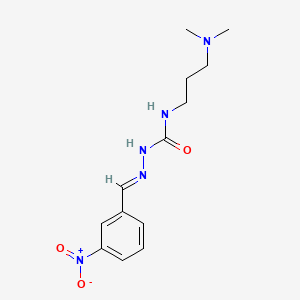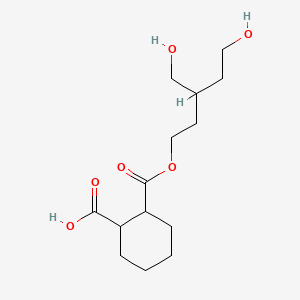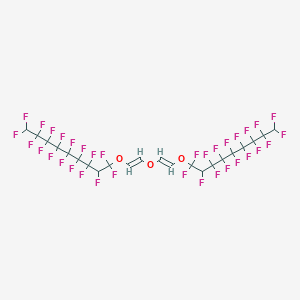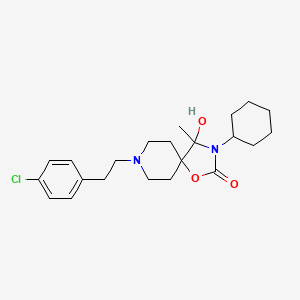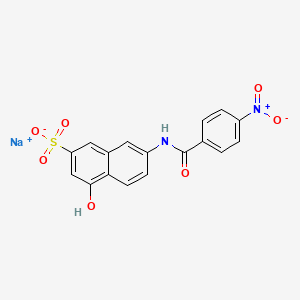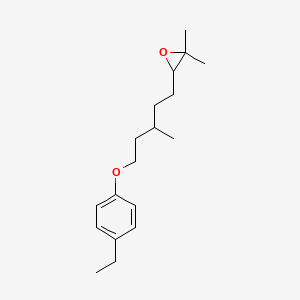
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers. The presence of the oxirane ring imparts significant reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often require a solvent, such as dichloromethane, and a catalyst to facilitate the formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale epoxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted oxirane derivatives.
Scientific Research Applications
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biological processes.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- Oxirane, 2-ethyl-3-(3-ethyl-5-(4-ethylphenoxy)pentyl)-2-methyl-
- Oxirane, 2-ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyl-
Uniqueness
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- is unique due to its specific structural features, which impart distinct reactivity and applications. The presence of the 4-ethylphenoxy group and the 3-methylpentyl chain differentiates it from other similar compounds, leading to unique chemical and physical properties.
This detailed article provides a comprehensive overview of Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
52388-21-3 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-[5-(4-ethylphenoxy)-3-methylpentyl]-2,2-dimethyloxirane |
InChI |
InChI=1S/C18H28O2/c1-5-15-7-9-16(10-8-15)19-13-12-14(2)6-11-17-18(3,4)20-17/h7-10,14,17H,5-6,11-13H2,1-4H3 |
InChI Key |
WVLWDXHUWRBFOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCC(C)CCC2C(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



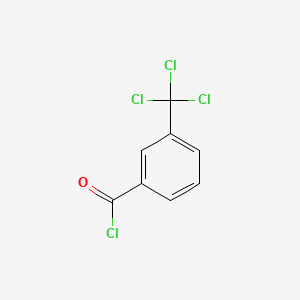

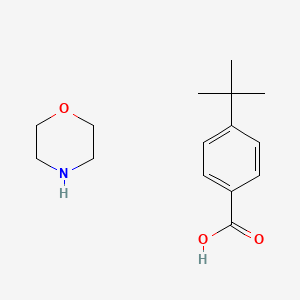
![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
